Depot-Forming Pharmacokinetics: 69-Hour Absorption Half-Life Enables Sustained Local Delivery vs. Rapid Clearance of MPSS
Methylprednisolone acetate (MPA) is a prodrug designed for sustained release. In a direct comparative pharmacokinetic study in dogs, intramuscular MPA demonstrated a slow absorption profile with a half-time of absorption of 69.04 hours [1]. This contrasts starkly with methylprednisolone sodium succinate (MPSS), which is rapidly hydrolyzed after intravenous administration, releasing the active methylprednisolone but with low systemic availability (43.6%) [1]. This difference in absorption rate is the fundamental basis for MPA's use as a long-acting depot injection.
| Evidence Dimension | Absorption Half-Time (t½ abs) |
|---|---|
| Target Compound Data | 69.04 hours |
| Comparator Or Baseline | Methylprednisolone Sodium Succinate (MPSS) (rapid release, not a depot) |
| Quantified Difference | MPA's absorption is extremely prolonged, while MPSS releases methylprednisolone rapidly. |
| Conditions | Intramuscular administration in dogs (n=5); measured by HPLC. |
Why This Matters
This data confirms MPA's role as a depot formulation, which is essential for research requiring prolonged, localized drug exposure without the need for repeated dosing or infusion pumps.
- [1] Toutain, P. L., Koritz, G. D., Fayolle, P. M., & Alvinerie, M. (1986). Pharmacokinetics of methylprednisolone, methylprednisolone sodium succinate, and methylprednisolone acetate in dogs. Journal of Pharmaceutical Sciences, 75(3), 251-255. View Source
